Cas no 1805331-57-0 (5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine)

5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine
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- Inchi: 1S/C7H7F2IN2/c1-3-5(10)4(11)2-12-6(3)7(8)9/h2,7H,11H2,1H3
- InChI Key: HZOQWBPGBGDIAC-UHFFFAOYSA-N
- SMILES: IC1C(=CN=C(C(F)F)C=1C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- Topological Polar Surface Area: 38.9
- XLogP3: 1.8
5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066760-1g |
5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine |
1805331-57-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine Related Literature
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine
Comprehensive Overview of 5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine (CAS No. 1805331-57-0)
5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine (CAS No. 1805331-57-0) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a 5-amino group and a 3-methyl substitution, offers versatile reactivity, making it a valuable building block in medicinal chemistry.
In recent years, the demand for fluorinated pyridines has surged due to their enhanced metabolic stability and bioavailability, traits highly sought after in drug discovery. The presence of the difluoromethyl group in 5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine contributes to its lipophilicity, a property often linked to improved membrane permeability in drug candidates. Researchers are particularly interested in how this compound can be leveraged to develop next-generation kinase inhibitors and antiviral agents, topics frequently searched in scientific databases.
The iodo substituent in this compound provides a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This reactivity aligns with the growing trend of late-stage diversification in drug development, a hot topic in organic chemistry forums. Additionally, the 5-amino group offers opportunities for derivatization, enabling the creation of libraries of analogs for high-throughput screening—a technique widely discussed in AI-driven drug discovery platforms.
From an industrial perspective, 5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine is synthesized through multi-step protocols involving halogenation and amination reactions. Optimizing these processes for green chemistry compliance is a key focus area, as sustainability remains a top priority in chemical manufacturing. Searches for eco-friendly synthesis methods and catalytic fluorination have spiked, reflecting the industry's shift toward environmentally benign practices.
Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the precise quality control required for its application in sensitive research areas. The compound's stability under various conditions is also a subject of study, with researchers exploring its compatibility with microwave-assisted synthesis—a trending keyword in modern chemistry workflows.
In summary, 5-Amino-2-(difluoromethyl)-4-iodo-3-methylpyridine (CAS No. 1805331-57-0) represents a multifaceted tool for researchers tackling challenges in drug design and material science. Its structural features align with current scientific trends, including fluorine chemistry, catalysis, and computational molecular modeling. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in innovations across multiple disciplines.
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